Dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate
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Overview
Description
Dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate is an organic compound with a complex structure It features a cyclohexane ring substituted with a bromine atom, a ketone group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method starts with cyclohexane-1,2-dione, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by esterification with methanol in the presence of an acid catalyst to form the dimethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as amino or thio derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products vary based on the oxidizing agent and conditions, potentially forming carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ketone group are likely key functional groups involved in these interactions, potentially forming covalent bonds or participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-oxocyclohexane-1,2-dicarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Dimethyl 5-bromoisophthalate: Similar in having a bromine atom and ester groups but differs in the ring structure and position of substituents.
Uniqueness
Dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate is unique due to the combination of a bromine atom, a ketone group, and two ester groups on a cyclohexane ring. This unique structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
61692-25-9 |
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Molecular Formula |
C10H13BrO5 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
dimethyl 4-bromo-5-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H13BrO5/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PEGBZMBZCYTBQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C(=O)CC1C(=O)OC)Br |
Origin of Product |
United States |
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